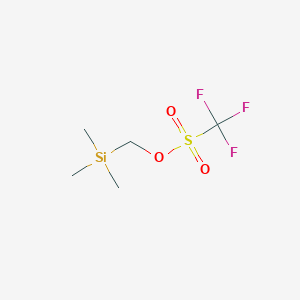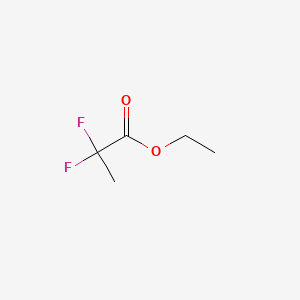
5-フルオロ-2-ニトロベンゾニトリル
概要
説明
5-Fluoro-2-nitrobenzonitrile, or 5F2N, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a faint odor. It is soluble in water, ethanol, and other organic solvents. It is widely used in organic synthesis, as a reagent in the synthesis of various organic compounds, and as a starting material for the synthesis of various pharmaceuticals and other compounds.
科学的研究の応用
薬理学: 血管運動性キニン拮抗薬の合成
5-フルオロ-2-ニトロベンゾニトリル: は、血管運動性キニン拮抗薬の合成における重要な中間体として利用されます 。これらの化合物は、急性疼痛、神経障害性疼痛、炎症性疼痛症状の治療に重要です。化合物中のフッ素基とニトロ基の存在は、医薬用途に必要な複雑な分子を作成することを可能にする反応性を提供することで、合成プロセスを支援します。
有機合成: 分子足場
有機化学では、5-フルオロ-2-ニトロベンゾニトリルは、分子設計の理想的な足場として機能します 。その構造は、さまざまな反応基を特徴としており、保護基を必要とせずにさまざまな有機化合物を合成することを可能にします。この汎用性は、抗腫瘍剤やマクロサイクルなどの複雑な分子を構築するための貴重な出発物質となっています。
材料科学: 電子吸引基
5-フルオロ-2-ニトロベンゾニトリル中のフッ素基とニトロ基の電子吸引特性により、特定の電子特性を持つ材料を設計するための候補となります 。これらの特性は、所望の導電率、反応性、安定性を備えた材料を作成するために利用できます。
分析化学: 研究用化学物質
研究用化学物質として、5-フルオロ-2-ニトロベンゾニトリルは、初期の発見研究者に提供され、分析方法の開発に使用されています 。そのユニークな化学特性は、機器の校正、新しい分析技術の開発、およびさまざまな化学分析における参照化合物として使用できます。
医薬品化学: フッ素化薬剤開発
5-フルオロ-2-ニトロベンゾニトリル中のフッ素原子は、薬剤の効力、選択性、代謝安定性、薬物動態を強化できます 。この化合物は、フッ素化薬剤の開発に使用できます。フッ素化薬剤は、その改善された生物活性のために医薬品化学で重要なクラスの化合物です。
工業的用途: 中間体の合成
工業環境では、5-フルオロ-2-ニトロベンゾニトリルは、商業製品の生産に不可欠なさまざまな中間体の合成に使用されます 。その反応性により、医薬品から材料工学まで、さまざまな産業で使用される化合物の作成が可能になります。
Safety and Hazards
将来の方向性
Anti-tumour benzothiophene derivatives can be synthesized from 2-fluoro-5-nitrobenzonitrile reacting with methyl thioglycolate . The synthetic route is fully customised and different functional groups can be introduced to the molecular scaffold depending on the desired lipophilicity and binding affinity .
作用機序
Target of Action
The primary targets of 5-Fluoro-2-nitrobenzonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that nitration processes generally occur in the acid phase, where nitric acid provides nitronium ions once catalyzed by sulfuric acid . These nitronium ions in the acid phase attack aromatic substrates transported from the organic phase .
Biochemical Pathways
It’s known that fluorinated drugs can have a significant impact on various biochemical pathways . For instance, they can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Pharmacokinetics
The physicochemical properties of the compound suggest that it may have high gi absorption and could be bbb permeant . The lipophilicity of the compound, indicated by its Log Po/w values, suggests that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-nitrobenzonitrile. It’s important to note that the compound should be stored at room temperature for optimal stability .
生化学分析
Biochemical Properties
5-Fluoro-2-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for nitration reactions, where it interacts with nitrating agents to form nitro derivatives. These interactions are crucial for the synthesis of compounds with potential therapeutic applications .
Cellular Effects
5-Fluoro-2-nitrobenzonitrile affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cellular receptors or enzymes, leading to changes in the activity of signaling pathways that regulate cell growth, differentiation, and apoptosis. These effects can have significant implications for the development of new drugs and therapies .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-nitrobenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes or proteins, inhibiting or activating their activity. For instance, the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux. Additionally, 5-Fluoro-2-nitrobenzonitrile can affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-nitrobenzonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-nitrobenzonitrile can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Understanding these temporal effects is crucial for optimizing the use of the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-nitrobenzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for therapeutic applications. Studies in animal models provide valuable insights into the compound’s safety and efficacy .
Metabolic Pathways
5-Fluoro-2-nitrobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. These interactions can affect the levels of metabolites and the overall metabolic flux within cells. For example, the compound may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of less toxic or more easily excreted metabolites .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-nitrobenzonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of 5-Fluoro-2-nitrobenzonitrile is essential for optimizing its use in therapeutic applications and minimizing potential side effects .
Subcellular Localization
5-Fluoro-2-nitrobenzonitrile’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells. For example, the compound may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Fluoro-2-nitrobenzonitrile is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
特性
IUPAC Name |
5-fluoro-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEQYKYTIDJWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395992 | |
| Record name | 5-fluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50594-78-0 | |
| Record name | 5-fluoro-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)





![5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid](/img/structure/B1334221.png)





